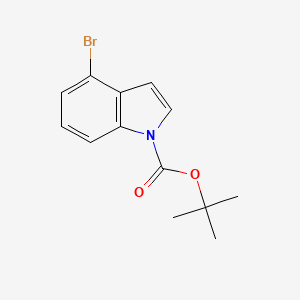

1-Boc-4-Bromoindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-bromoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBNKNOAADXGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654209 | |

| Record name | tert-Butyl 4-bromo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676448-17-2 | |

| Record name | tert-Butyl 4-bromo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Boc-4-bromoindole: A Cornerstone Building Block for Complex Molecule Synthesis

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. However, the synthesis of specifically substituted indoles, particularly at the C4 position, presents a significant synthetic challenge. This guide provides a comprehensive overview of 1-Boc-4-bromoindole, a versatile and indispensable building block that unlocks access to a diverse array of C4-substituted indoles. We will delve into its primary applications in palladium-catalyzed cross-coupling reactions, explore its role in the synthesis of bioactive molecules, and provide detailed, field-proven protocols and mechanistic insights for the practicing researcher.

The Strategic Importance of the N-Boc Group in Indole Chemistry

The direct functionalization of the indole core is often complicated by the reactivity of the N-H proton and the electron-rich nature of the pyrrole ring. N-protection is therefore a critical strategic consideration. The tert-butoxycarbonyl (Boc) group is arguably the most common and effective protecting group for the indole nitrogen in non-peptide chemistry for several key reasons.[1][2]

-

Stability and Orthogonality: The Boc group is robust under a wide range of reaction conditions, including those involving nucleophiles, bases, and hydrogenolysis, yet it can be readily removed under acidic conditions.[3][4] This stability provides a broad synthetic window and orthogonality with many other protecting groups.

-

Modulation of Reactivity: The electron-withdrawing nature of the Boc group deactivates the indole ring towards electrophilic attack, preventing unwanted side reactions. Crucially, it facilitates metalation at the C2 position, a key strategy for introducing substituents at that site.

-

Enhanced Solubility: The lipophilic Boc group often improves the solubility of indole intermediates in common organic solvents, simplifying purification and handling.

The introduction of the Boc group is typically achieved by treating the parent indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP).[3] Its subsequent removal is a critical final step, and the choice of deprotection method is dictated by the functional groups present in the molecule.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C4-Functionalization

The bromine atom at the C4 position of this compound serves as a versatile synthetic handle for the construction of carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. This approach is the most powerful and widely used method for elaborating the indole-C4 position.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other C-C bonds.[5][6] For this compound, it provides a direct route to 4-arylindoles, a common motif in pharmacologically active compounds.

Causality Behind Experimental Choices: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with an activated organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst.[6]

-

Catalyst/Ligand: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ can be used, systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands often provide superior results. For challenging couplings, electron-rich, bulky biarylphosphine ligands (e.g., SPhos, XPhos) accelerate the rate-limiting reductive elimination step. Dichlorobis(diphenylphosphino)ferrocene]palladium(II) ([Pd(dppf)Cl₂]) is also a highly effective and reliable catalyst for this transformation.[7]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[5] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can significantly impact yield, and its strength should be matched to the substrates.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is typical, as water is often necessary to dissolve the inorganic base and facilitate the formation of the borate complex.

Experimental Protocol: Typical Suzuki-Miyaura Coupling

-

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

-

Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for Suzuki-Miyaura Coupling.

Heck Coupling: Synthesis of 4-Substituted Alkenylindoles

The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond, providing access to 4-alkenylindoles, which are valuable intermediates for further transformations.[8][9]

Causality Behind Experimental Choices:

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst.[8] Phosphine-free conditions are often successful, particularly with electron-deficient alkenes like acrylates.

-

Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr generated during the catalytic cycle.[8]

-

Alkene Partner: The reaction works best with alkenes bearing electron-withdrawing groups (e.g., acrylates, styrenes), but conditions have been developed for a wider range of olefin partners.[8] The regioselectivity of the addition is governed by sterics, with the aryl group typically adding to the less substituted carbon of the double bond.

Experimental Protocol: Typical Heck Coupling

-

In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and a phosphine ligand if necessary (e.g., P(o-tol)₃, 4-10 mol%).

-

Add a suitable solvent (e.g., DMF or acetonitrile) followed by the base (e.g., Et₃N, 2.0 equiv.).

-

De-gas the mixture with a stream of argon for 15 minutes.

-

Heat the reaction to 80-120 °C until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium black.

-

Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by flash chromatography.

Caption: Workflow for Heck Coupling Reaction.

Sonogashira Coupling: Access to 4-Alkynylindoles

The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl halides, yielding 4-alkynylindoles.[10] These products are highly valuable intermediates for constructing more complex molecules through click chemistry, cyclization reactions, or further coupling reactions.

Causality Behind Experimental Choices: The Sonogashira reaction uniquely employs a dual catalytic system.[10]

-

Palladium Catalyst: As in other couplings, a Pd(0) species (e.g., generated from PdCl₂(PPh₃)₂) performs the oxidative addition.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation with the Pd(II)-aryl complex than the alkyne itself, dramatically accelerating the reaction.[10]

-

Base: An amine base, typically Et₃N or DIPEA, serves a dual purpose: it deprotonates the alkyne and acts as the solvent or co-solvent.

Experimental Protocol: Typical Sonogashira Coupling

-

To a reaction flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).

-

Seal the flask, and evacuate and backfill with an inert gas.

-

Add a degassed solvent such as THF or DMF, followed by the amine base (e.g., Et₃N, 2-3 equiv.).

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

-

Stir the reaction at room temperature to 60 °C, monitoring for completion by TLC.

-

Once complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

-

Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent.

-

Purify the product by flash column chromatography.

Caption: Workflow for Sonogashira Coupling Reaction.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

For the synthesis of 4-aminoindoles, the Buchwald-Hartwig amination is the most direct and versatile method, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.[11][12]

Causality Behind Experimental Choices: This reaction is highly dependent on the ligand and base combination.

-

Ligands: The key to a successful Buchwald-Hartwig amination is the use of bulky, electron-rich phosphine ligands.[13] Ligands like XPhos, RuPhos, and DavePhos stabilize the palladium catalyst and, critically, promote the difficult C-N reductive elimination step.[13][14] The steric bulk prevents ligand dimerization and favors the formation of the active monoligated Pd(0) species.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common choices.[13]

-

Ammonia Equivalents: Coupling with ammonia itself is challenging. Therefore, ammonia surrogates like benzophenone imine or protected amines are often used, followed by a subsequent deprotection step to reveal the primary 4-aminoindole.[11]

Experimental Protocol: Typical Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (NaOtBu, 1.4 equiv.).

-

Add this compound (1.0 equiv.).

-

Seal the vial, remove from the glovebox, and add the degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2 equiv.).

-

Heat the reaction mixture to 80-110 °C with stirring. Monitor progress by GC-MS or LC-MS.

-

After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Caption: Workflow for Buchwald-Hartwig Amination.

Final Step: N-Boc Deprotection Strategies

Once the desired C4-functionalization is achieved, the final step is often the removal of the Boc protecting group to reveal the indole N-H. The choice of method must be compatible with the newly installed functional groups.[15]

| Method/Reagents | Typical Conditions | Advantages | Limitations & Considerations |

| Strong Acid | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Fast, efficient, volatile reagents are easily removed.[16] | Harsh conditions; not suitable for other acid-labile groups (e.g., t-butyl esters, acetonides).[4] |

| HCl (4M in Dioxane or EtOAc) | Common, commercially available reagent.[17] | Similar limitations to TFA. Dioxane is an undesirable solvent. | |

| Lewis Acid | SnCl₄, ZnBr₂, TiCl₄ | Milder than strong Brønsted acids.[4][18] | May coordinate with other functional groups. Requires careful quenching. |

| Thermal | Heat in 2,2,2-Trifluoroethanol (TFE) | Neutral conditions, useful for acid-sensitive substrates.[15][19] | Requires high temperatures (reflux or microwave), may not be suitable for thermally sensitive compounds. |

| Basic | NaOMe (catalytic) in MeOH | Highly selective for N-Boc on electron-deficient heterocycles.[4][20] | Not universally applicable; substrate-dependent. Can cleave esters. |

Experimental Protocol: Standard TFA Deprotection

-

Dissolve the 1-Boc-4-substituted indole (1.0 equiv.) in dichloromethane (DCM, ~0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 5-10 equiv., often used as a 25-50% solution in DCM) dropwise.

-

Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed (typically 1-4 hours).

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected indole. Further purification may be required.

Caption: Decision workflow for N-Boc deprotection.

Conclusion

This compound has cemented its status as an essential tool for researchers in organic synthesis, particularly those focused on drug discovery and materials science. Its true value lies in providing a reliable and versatile entry point to the challenging C4 position of the indole scaffold. Through a suite of well-optimized palladium-catalyzed cross-coupling reactions—Suzuki, Heck, Sonogashira, and Buchwald-Hartwig—chemists can readily forge a diverse array of C-C and C-N bonds. The stability and reliable cleavage of the Boc protecting group further enhance its utility, allowing for complex molecular architectures to be assembled efficiently. Mastery of the reactions and strategies outlined in this guide empowers scientists to accelerate the synthesis of novel bioactive compounds and advanced materials built upon the privileged indole core.

References

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

- Gunnarsson, K., Grehn, L., & Ragnarsson, U. (n.d.). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. Royal Society of Chemistry.

- University of Regensburg. (n.d.). Synthesis of Bioactive Molecules.

- The Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.

- Sridhar, M., et al. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate.

- Organic Chemistry Portal. (2006, September 5). Novel Synthetic Approaches Toward Substituted Indole Scaffolds.

- Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds.

- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.

- BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online.

- Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles. CORE.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate.

- (n.d.). Indole N‐Boc deprotection method development. ResearchGate.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig amination.

- Chemical Communications (RSC Publishing). (n.d.). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages.

- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Catalysts.

- Wikipedia. (n.d.). Heck reaction.

- Schneider, G., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Wikipedia. (n.d.). Sonogashira coupling.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

Sources

- 1. BOC Protection and Deprotection [bzchemicals.com]

- 2. mdpi.org [mdpi.org]

- 3. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Amine Protection / Deprotection [fishersci.co.uk]

- 18. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to tert-Butyl 4-Bromo-1H-indole-1-carboxylate: A Keystone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of tert-butyl 4-bromo-1H-indole-1-carboxylate. This versatile heterocyclic building block has emerged as a critical intermediate in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. Its strategic substitution pattern, featuring a synthetically tractable bromine atom at the 4-position and a protecting group on the indole nitrogen, allows for precise and regioselective functionalization. This guide will delve into the practical applications of this compound, with a focus on its utility in the synthesis of kinase inhibitors and other biologically active molecules. Detailed experimental protocols for its synthesis and key transformations are provided to enable researchers and scientists to leverage its full potential in their synthetic endeavors.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the design of novel therapeutic agents. The strategic functionalization of the indole ring is paramount to modulating the pharmacological profile of indole-containing molecules. tert-Butyl 4-bromo-1H-indole-1-carboxylate has gained prominence as a key starting material due to the orthogonal reactivity of its functional groups, enabling sequential and controlled modifications of the indole core.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 676448-17-2 | [2] |

| Molecular Formula | C₁₃H₁₄BrNO₂ | [2] |

| Molecular Weight | 296.16 g/mol | [2] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 183 - 185 °C | [2] |

| Boiling Point | 367.9 ± 34.0 °C (Predicted) | [2] |

| Solubility | Soluble in chloroform (with heating/sonication) | [2] |

The structure of tert-butyl 4-bromo-1H-indole-1-carboxylate is characterized by a planar indole ring system. The bulky tert-butoxycarbonyl (Boc) group at the N1 position serves a dual purpose: it protects the indole nitrogen from unwanted side reactions and modulates the reactivity of the indole ring. The bromine atom at the C4 position is the primary site for introducing molecular diversity through various cross-coupling reactions.

Synthesis of tert-Butyl 4-Bromo-1H-indole-1-carboxylate: A Practical Protocol

The most common and practical synthesis of tert-butyl 4-bromo-1H-indole-1-carboxylate involves the protection of the commercially available 4-bromo-1H-indole.

Experimental Protocol: N-Boc Protection of 4-Bromo-1H-indole

Materials:

-

4-Bromo-1H-indole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromo-1H-indole (1.0 eq) in acetonitrile, add 4-(dimethylamino)pyridine (0.1 eq) and di-tert-butyl dicarbonate (1.2 eq).

-

Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-bromo-1H-indole-1-carboxylate as a white to off-white solid.

Causality Behind Experimental Choices:

-

DMAP: This nucleophilic catalyst is crucial for activating the di-tert-butyl dicarbonate, facilitating the reaction with the relatively non-nucleophilic indole nitrogen.

-

Acetonitrile: A polar aprotic solvent is chosen to dissolve the starting materials and facilitate the reaction without interfering with the reactive intermediates.

-

Aqueous Workup: The use of saturated NaHCO₃ neutralizes any acidic byproducts and helps in the removal of unreacted reagents.

Reactivity and Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of tert-butyl 4-bromo-1H-indole-1-carboxylate lies in the selective reactivity of the C-Br bond, which serves as a versatile handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[3][4][5] In the context of tert-butyl 4-bromo-1H-indole-1-carboxylate, it allows for the introduction of various aryl and heteroaryl moieties at the 4-position, a key structural motif in many kinase inhibitors.[1]

Generalized Protocol for Suzuki-Miyaura Coupling:

-

To a degassed mixture of tert-butyl 4-bromo-1H-indole-1-carboxylate (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), add a suitable solvent system (e.g., a mixture of 1,2-dimethoxyethane (DME) and water).

-

Add a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 4-aryl-1H-indole derivative.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with a broad range of amines.[6][7][8][9] This reaction is particularly valuable for synthesizing 4-aminoindole derivatives, which are prevalent in pharmacologically active compounds.[1]

Generalized Protocol for Buchwald-Hartwig Amination:

-

In an oven-dried flask, combine tert-butyl 4-bromo-1H-indole-1-carboxylate (1.0 eq), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP) (2-10 mol%).

-

Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.5 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add the amine (1.1-1.5 eq) and a degassed anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture at 80-110 °C for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the 4-aminoindole product.

Other Important Transformations

Beyond these two cornerstone reactions, the bromine atom at the 4-position can participate in a variety of other useful transformations, including:

-

Heck Reaction: For the formation of C-C bonds with alkenes.

-

Sonogashira Coupling: For the introduction of alkyne functionalities.

-

Stille Coupling: For coupling with organotin reagents.

-

Lithiation-Bromine Exchange: Followed by trapping with various electrophiles to introduce a wide array of functional groups.

Application in the Synthesis of Kinase Inhibitors

A significant application of tert-butyl 4-bromo-1H-indole-1-carboxylate is in the synthesis of small molecule kinase inhibitors.[10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The 4-substituted indole scaffold can effectively mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.

The ability to readily introduce diverse aryl, heteroaryl, and amino substituents at the 4-position via the reactions described above allows for the rapid generation of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.

Conclusion

tert-Butyl 4-bromo-1H-indole-1-carboxylate is a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity and strategic placement of functional groups provide a reliable platform for the construction of complex, biologically active molecules. The robust and well-established protocols for its functionalization, particularly through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, make it an indispensable tool for researchers and scientists in the field of drug discovery and development. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in enabling the efficient synthesis of new chemical entities cannot be overstated.

References

- Wikipedia. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia.

- Supporting Information. (n.d.).

- Sanz, R., Guilarte, V., & Escribano, M. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Tetrahedron, 66(35), 7113-7120.

- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40428520, tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- RSC. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

- Supporting Information. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49853504, tert-butyl 4-bromo-2,3-dihydro-1H-isoindole-2-carboxylate.

- Blake, J. F., & González, C. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14926-15005.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.

- Al-Hujaily, E. M., et al. (2022).

- Barbas, C. F., et al. (2021). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 26(16), 4993.

- CABB Chemicals. (2021, November 29). Sulfonation | Suzuki Coupling | Services.

- El-Gohary, N. M., & Shaaban, M. I. (2020). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115201.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20097636, tert-Butyl 3-bromo-1H-indole-1-carboxylate.

- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

- Sarkar, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 24-43.

- Wang, L., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 938-945.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 676448-17-2 CAS MSDS (4-BROMOINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. cabb-chemicals.com [cabb-chemicals.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. atlanchimpharma.com [atlanchimpharma.com]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic data analysis of 1-Boc-4-bromoindole (NMR, Mass Spec).

An In-depth Technical Guide to the Spectroscopic Data Analysis of 1-Boc-4-bromoindole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (tert-butyl 4-bromo-1H-indole-1-carboxylate), a key intermediate in synthetic organic chemistry and drug development. Aimed at researchers, scientists, and professionals in the field, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) data. The guide moves beyond a simple recitation of data points to explain the causal relationships between the molecular structure and the observed spectral features. Detailed, field-proven protocols for data acquisition are provided, ensuring scientific integrity and reproducibility.

Introduction and Molecular Structure

This compound is a protected indole derivative widely utilized as a building block for synthesizing more complex molecules, particularly in the development of pharmaceutical agents. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen, allowing for selective reactions at other positions of the indole ring. The bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions. Accurate structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps. This guide details the synergistic use of NMR and Mass Spectrometry to provide an unambiguous structural elucidation.

The molecular structure, with atomic numbering for NMR assignments, is presented below.

Figure 1: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is a primary tool for confirming the substitution pattern on the indole ring and verifying the presence of the Boc protecting group. The analysis hinges on chemical shift, signal multiplicity (splitting pattern), and integration.

Interpretation of the ¹H NMR Spectrum

The Boc group provides a distinctive, high-intensity singlet in the upfield region, while the aromatic protons give a more complex pattern in the downfield region. The substitution at the 4-position simplifies the aromatic region compared to unsubstituted indole, leading to a predictable set of coupled signals.

-

Boc Group Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a sharp singlet at approximately 1.6-1.7 ppm. This signal's integration value of 9H is a key identifier for the Boc group.[1]

-

Indole Ring Protons:

-

H2 and H3: These protons on the pyrrole ring typically appear as doublets due to their mutual coupling (³JHH ≈ 3-4 Hz). H2 is adjacent to the electron-withdrawing nitrogen and often appears further downfield than H3.

-

H5, H6, H7: These protons on the benzene portion of the indole ring form a coupled system. H5 is ortho to the bromine atom and will be a doublet. H7 is adjacent to the Boc-protected nitrogen and will also be a doublet. H6, being coupled to both H5 and H7, will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants). The bromine atom's electron-withdrawing nature will influence the precise chemical shifts of these aromatic protons.[2]

-

Expected ¹H NMR Data

The following table summarizes the anticipated chemical shifts and multiplicities for this compound, typically recorded in a solvent like CDCl₃.[3]

| Proton Assignment | Structural Moiety | Expected Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | Aromatic | ~7.50 | Doublet (d) | ³J₅,₆ ≈ 8.0 | 1H |

| H-7 | Aromatic | ~7.45 | Doublet (d) | ³J₇,₆ ≈ 7.5 | 1H |

| H-6 | Aromatic | ~7.20 | Triplet (t) | ³J₆,₅ ≈ ³J₆,₇ ≈ 7.8 | 1H |

| H-2 | Pyrrole | ~7.15 | Doublet (d) | ³J₂,₃ ≈ 3.5 | 1H |

| H-3 | Pyrrole | ~6.50 | Doublet (d) | ³J₃,₂ ≈ 3.5 | 1H |

| -C(CH₃)₃ | Boc Group | ~1.65 | Singlet (s) | - | 9H |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the spectrometer does not use the solvent signal for referencing.[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Tuning and Shimming: Tune the probe for the ¹H frequency. Perform automated or manual shimming to maximize the magnetic field homogeneity, which is crucial for sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: Acquire 16 or 32 scans to achieve a good signal-to-noise ratio.

-

Spectral Width: Set a spectral width of approximately 16 ppm.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual CHCl₃ signal at 7.26 ppm. Integrate all signals.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides complementary information, confirming the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Interpretation of the ¹³C NMR Spectrum

-

Boc Group Carbons: The Boc group shows three characteristic signals: the carbonyl carbon (C=O) at ~149-150 ppm, the quaternary carbon (-C(CH₃)₃) at ~84 ppm, and the three equivalent methyl carbons (-C(CH₃)₃) at ~28 ppm.[1]

-

Indole Ring Carbons: The eight carbons of the indole ring will have distinct chemical shifts. The carbon directly attached to the bromine (C4) will be significantly shifted due to the halogen's electronic effects. Its chemical shift is a key diagnostic peak for confirming the substitution position. Other carbons in the aromatic system will appear in the typical range of 110-140 ppm.

Expected ¹³C NMR Data

| Carbon Assignment | Structural Moiety | Expected Chemical Shift (δ ppm) |

| C=O | Boc Carbonyl | ~149.5 |

| C7a | Aromatic (Bridgehead) | ~135.0 |

| C3a | Aromatic (Bridgehead) | ~129.0 |

| C2 | Pyrrole | ~125.0 |

| C6 | Aromatic | ~123.5 |

| C5 | Aromatic | ~122.0 |

| C7 | Aromatic | ~114.0 |

| C4 | Aromatic (C-Br) | ~113.0 |

| C3 | Pyrrole | ~105.0 |

| -C(CH₃)₃ | Boc Quaternary | ~84.0 |

| -C(CH₃)₃ | Boc Methyl | ~28.3 |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

-

Instrumentation: Use the same high-field NMR spectrometer.

-

Tuning and Shimming: Tune the probe for the ¹³C frequency and re-shim if necessary.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for all carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Spectral Width: Set a spectral width of approximately 240 ppm.

-

Relaxation Delay (d1): Use a relaxation delay of 2 seconds.

-

-

Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.[3]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. For this compound, MS is particularly powerful due to the characteristic isotopic signature of bromine.

Interpretation of the Mass Spectrum

-

Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively).[5] This results in a characteristic pair of peaks for any bromine-containing ion, separated by 2 mass-to-charge units (m/z). This is known as the M and M+2 pattern.[6][7] For this compound (C₁₃H₁₄BrNO₂), the expected molecular weights are ~295 for the ⁷⁹Br isotopologue and ~297 for the ⁸¹Br isotopologue. The mass spectrum should therefore show two peaks of roughly equal intensity at m/z 295 and 297, which is a definitive indicator of the presence of one bromine atom.[8]

-

Fragmentation Pathway: Electron ionization (EI) or electrospray ionization (ESI) can induce fragmentation. Common fragmentation pathways for N-Boc protected compounds involve the loss of components of the Boc group.

-

Loss of tert-butyl radical ([M-57]⁺): Cleavage of the C-O bond in the Boc group can lead to the loss of a tert-butyl radical (•C(CH₃)₃), resulting in a fragment ion.

-

Loss of isobutylene ([M-56]⁺): A rearrangement can lead to the loss of neutral isobutylene.

-

Loss of the entire Boc group ([M-101]⁺): Loss of the •COOC(CH₃)₃ radical results in the 4-bromoindole cation.

-

Loss of Bromine ([M-79/81]⁺): Cleavage of the C-Br bond can result in the loss of a bromine radical.[9]

-

Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.

Expected Mass Spectrometry Data

| m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Assignment |

| 295 | 297 | [M]⁺, Molecular Ion |

| 238 | 240 | [M - C₄H₉]⁺ |

| 194 | 196 | [M - C₅H₉O₂]⁺ (4-bromoindole cation) |

| 216 | 216 | [M - Br]⁺ (1-Boc-indole cation) |

| 57 | 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocol: Mass Spectrum Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

LC Method (Optional but recommended for purity):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is common.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Method:

-

Ionization Mode: Positive ESI mode is typically effective for N-Boc compounds.

-

Mass Range: Scan a mass range from m/z 50 to 500.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve stable and efficient ionization.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound. Look for the characteristic 1:1 isotopic pattern for the molecular ion and any major fragments.

Conclusion: A Unified Spectroscopic Picture

The structural elucidation of this compound is robustly achieved through the combined application of NMR and Mass Spectrometry. ¹H NMR confirms the substitution pattern of the aromatic ring and the presence of the Boc group. ¹³C NMR validates the complete carbon framework. Finally, high-resolution mass spectrometry provides the exact molecular weight and, crucially, confirms the presence of a single bromine atom through its unmistakable M/M+2 isotopic signature. Together, these techniques provide a self-validating system of analysis, ensuring the structural identity and purity of this vital synthetic intermediate for researchers and drug development professionals.

References

- The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. Benchchem.

- Isotopes in Mass Spectrometry. Chemistry Steps.

- Isotope Abundance. Chemistry LibreTexts.

- Other Important Isotopes: Br and Cl. St. John's University & College of St. Benedict.

- An In-depth Technical Guide to the NMR Analysis and Interpretation of N-Boc-PEG-t-butyl Ester. Benchchem.

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Notes on NMR Solvents. University of Wisconsin-Madison.

- Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ms isotopes: Br and Cl [employees.csbsju.edu]

- 9. youtube.com [youtube.com]

The Pivotal Role of the Boc Protecting Group in Modern Indole Chemistry: A Technical Guide

Abstract

The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, celebrated for its profound biological activity. However, the intrinsic reactivity of the indole N-H bond often complicates synthetic strategies, necessitating the use of protecting groups. Among these, the tert-butoxycarbonyl (Boc) group has emerged as a particularly versatile and powerful tool. This technical guide provides an in-depth exploration of the multifaceted role of the Boc protecting group in indole chemistry. We will delve into the causality behind its widespread adoption, detailing its effects on the electronic nature and reactivity of the indole nucleus, and provide field-proven protocols for its installation and cleavage. Furthermore, this guide will illuminate the strategic use of the N-Boc group as a powerful directing element in the selective functionalization of the indole ring, a critical aspect for the efficient construction of complex molecular architectures.

The Indole Nucleus: A Double-Edged Sword of Reactivity

The indole ring system, an aromatic heterocycle, is characterized by a high electron density, particularly at the C3 position. This inherent nucleophilicity makes it susceptible to a wide range of electrophilic substitution reactions. However, the acidic proton on the indole nitrogen (pKa ≈ 17) presents a significant challenge in many synthetic transformations. Its presence can lead to undesired side reactions, including N-alkylation, N-acylation, and interference with organometallic reagents.

To harness the full synthetic potential of indoles, chemists routinely employ protecting groups for the indole nitrogen. An ideal protecting group should be:

-

Easy to install and remove in high yield under mild conditions.

-

Stable to a wide range of reaction conditions.

-

Inert to the desired transformations on other parts of the molecule.

-

Capable of modulating the reactivity of the indole ring in a predictable manner.

The tert-butoxycarbonyl (Boc) group fulfills these criteria exceptionally well, making it a preferred choice in complex, multi-step syntheses.[1]

The N-Boc Group: Installation, Stability, and Cleavage

The introduction of the Boc group onto the indole nitrogen is typically a straightforward process, most commonly achieved by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: N-Boc Protection of Indole

Materials:

-

Indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (MeCN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of indole (1.0 equiv) in acetonitrile, add Boc₂O (1.1 equiv) and a catalytic amount of DMAP (0.1 equiv).[2]

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the N-Boc protected indole, which can be further purified by column chromatography if necessary.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: General workflow for the N-Boc protection of indole.

Stability Profile of the N-Boc Group

The stability of the N-Boc group is a key factor in its widespread utility. It is generally stable to:

-

Nucleophilic reagents [1]

-

Basic hydrolysis [1]

-

Hydrogenolysis [1]

-

Many organometallic reagents at low temperatures

However, the N-Boc group on an indole is notably more labile than on aliphatic amines.[3] This is attributed to the delocalization of the nitrogen lone pair into the aromatic system, which weakens the N-C bond of the carbamate.[3] Caution should be exercised under even mildly basic conditions with heating, as removal of the Boc group has been observed.[3]

Cleavage of the N-Boc Group: A Matter of Choice

The removal of the Boc group, or deprotection, is a critical step that must be carefully chosen to be compatible with the other functional groups present in the molecule. A variety of methods are available, offering a range of reaction conditions from strongly acidic to basic and even thermal.

| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 1 - 18 h | High | [4] |

| Hydrochloric Acid (HCl) | Dioxane / Methanol | RT | 2 - 16 h | High | [4] | |

| Basic | Sodium Methoxide (NaOMe) | Methanol (MeOH) | RT | < 3 h | 85-98 | [5] |

| Thermal | - | Trifluoroethanol (TFE) | 150 | 60 min | >98 | [6] |

| Other | Oxalyl Chloride | Methanol (MeOH) | RT | 1 - 4 h | >70 | [1] |

2.3.1. Experimental Protocol: Acid-Catalyzed Deprotection of N-Boc Indole

Materials:

-

N-Boc indole

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the N-Boc indole (1.0 equiv) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (5-10 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.[4]

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected indole.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Workflow for the acidic deprotection of N-Boc indole.

The N-Boc Group as a Strategic Directing Group

Beyond its role as a simple protecting group, the N-Boc moiety profoundly influences the reactivity and regioselectivity of reactions on the indole nucleus. This electronic and steric perturbation can be strategically exploited to achieve functionalizations that are difficult or impossible with an unprotected indole.

Altering the Electronic Landscape

The electron-withdrawing nature of the Boc group decreases the electron density of the pyrrole ring. This deactivation has several important consequences:

-

Suppression of C3 Reactivity: The high nucleophilicity of the C3 position is tempered, allowing for reactions to occur at other positions.[2]

-

Increased Acidity of C2-H: The C2 proton of N-Boc indole becomes more acidic, facilitating its deprotonation with strong bases for subsequent functionalization.

Directing Lithiation for C2 and C7 Functionalization

One of the most powerful applications of the N-Boc group is in directed ortho-lithiation. The regioselectivity of this reaction is highly dependent on the nature of the N-substituent.

-

C2-Lithiation of N-Boc-indole: In contrast to N-H indoles which are typically deprotonated at N1, N-Boc indole undergoes lithiation preferentially at the C2 position with organolithium reagents like s-BuLi or t-BuLi.[7] This provides a reliable entry point for the introduction of a wide range of electrophiles at this position.

-

C7-Lithiation of N-Boc-indoline: Interestingly, the lithiation of N-Boc-indoline occurs selectively at the C7 position.[7] This provides a valuable strategy for the functionalization of the benzene ring of the indole core.

dot graph LR { subgraph "N-Boc Indole" { Indole_Ring1 [label="Indole", shape=oval]; N_Boc1 [label="N-Boc", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C2_H1 [label="C2-H", shape=plaintext]; N_Boc1 -- Indole_Ring1; Indole_Ring1 -- C2_H1; C2_H1 -> C2_Li1 [label="s-BuLi", color="#EA4335"]; C2_Li1 [label="C2-Li", shape=plaintext, fontcolor="#EA4335"]; } subgraph "N-Boc Indoline" { Indoline_Ring [label="Indoline", shape=oval]; N_Boc2 [label="N-Boc", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C7_H [label="C7-H", shape=plaintext]; N_Boc2 -- Indoline_Ring; Indoline_Ring -- C7_H; C7_H -> C7_Li [label="s-BuLi", color="#EA4335"]; C7_Li [label="C7-Li", shape=plaintext, fontcolor="#EA4335"]; } }

Caption: Regioselective lithiation directed by the N-Boc group.

Enabling Transition Metal-Catalyzed C-H Functionalization

The N-Boc group has proven to be compatible with and, in some cases, essential for various transition metal-catalyzed C-H functionalization reactions. For instance, iridium-catalyzed C-H borylation of N-Boc-indole occurs selectively at the C3 position.[8] This transformation provides a versatile handle for subsequent cross-coupling reactions, enabling the construction of complex C-C and C-heteroatom bonds.

Conclusion

The tert-butoxycarbonyl group is far more than a simple placeholder for the indole N-H. Its predictable installation and cleavage, coupled with its well-defined stability profile, make it an indispensable tool in modern organic synthesis. Critically, the N-Boc group acts as a powerful control element, modulating the inherent reactivity of the indole nucleus and directing functionalization to specific positions. For researchers, scientists, and drug development professionals, a thorough understanding of the multifaceted role of the Boc protecting group is essential for the rational design and efficient execution of synthetic routes toward novel and complex indole-containing molecules.

References

- Benchchem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Bromoindoles.

- ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.

- Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287.

- MDPI. (n.d.). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules.

- ResearchGate. (2025). Expedient synthesis of indoles from N-Boc arylhydrazines.

- Shupe, B. H., et al. (2018). Synthesis of Spirocarbamate Oxindoles via Intramolecular Trapping of a β-Silyl Carbocation by an N-Boc Group. Organic Letters, 20(18), 5824-5828.

- ResearchGate. (n.d.). Acid-catalyzed efficient Friedel-Crafts reaction of indoles with N-Boc aminals.

- Smith, C. D., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1236-1242.

- Akinboye, E. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10285.

- ResearchGate. (n.d.). Indole N‐Boc deprotection method development.

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

- Maleczka, R. E., et al. (2008). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Organic Letters, 10(21), 4923-4926.

- Reddit. (2023). Why is the Boc group deprotected in NaBH4?

- Ragnarsson, U., & Grehn, L. (1982). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1575-1578.

- Katritzky, A. R., & Akula, M. R. (2001). 7-indolinecarboxaldehyde. Organic Syntheses, 78, 244.

Sources

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Brominated Indole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Prominence of Brominated Indoles in Bioactive Compound Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When halogenated, particularly with bromine, the biological activity of these derivatives can be significantly enhanced. Marine organisms, thriving in competitive and chemically diverse environments, are a prolific source of these unique brominated indole alkaloids.[2] These compounds exhibit a remarkable breadth of pharmacological properties, including potent anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. This guide provides an in-depth exploration of the core biological activities of brominated indole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic potential.

Anticancer Activity: Targeting Key Signaling Pathways

Brominated indole derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to modulate the activity of various protein kinases involved in cancer cell proliferation and survival.[3][4][5]

Mechanism of Action: Kinase Inhibition and Pathway Modulation

A prominent example is 6-bromoindirubin-3'-oxime (BIO) , a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[6][7][8] BIO acts as an ATP-competitive inhibitor, binding to the ATP pocket of GSK-3 and preventing the phosphorylation of its downstream targets.[6][7] This inhibition mimics the activation of the Wnt signaling pathway, which is crucial in embryonic stem cell maintenance and has implications for cancer therapy.[6] Furthermore, BIO has been shown to suppress the mTOR pathway and promote autophagy, cellular processes that are often dysregulated in cancer.[9]

Other brominated indoles, such as 6-bromoisatin , have demonstrated the ability to induce apoptosis and inhibit the proliferation of colon cancer cells.[10][11] The anticancer activity of many indole derivatives is also attributed to their ability to inhibit other kinases like Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases (TKs), and key components of the PI3K/Akt/mTOR signaling pathway.[3][5][12]

Quantitative Data: Anticancer Potency of Brominated Indole Derivatives

| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |

| 6-bromoindirubin-3'-oxime (BIO) | - | GSK-3α/β inhibition | 5 nM | [7] |

| - | CDK1 inhibition | 320 nM | [7] | |

| - | CDK5 inhibition | 80 nM | [7] | |

| Tyrindoleninone | Female reproductive cancer cells | Growth inhibition | 39 µM | [10] |

| Saccharomonosporine A | HT-29 (colon cancer) | Antiproliferative | 3.6 µM | [13] |

| HL-60 (leukemia) | Antiproliferative | 2.8 µM | [13] | |

| Penicilindole A | A549 (lung cancer) | Cytotoxic | 5.5 µM | [13] |

| HepG-2 (liver cancer) | Cytotoxic | 1.5 µM | [13] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of brominated indole derivatives on a cancer cell line.

-

Cell Culture: Culture the desired cancer cell line (e.g., HT-29) in appropriate media and conditions until they reach 80-90% confluency.

-

Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the brominated indole derivative in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

Signaling Pathway Visualization

Caption: GSK-3β/Wnt signaling pathway and inhibition by BIO.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Several brominated indoles isolated from marine molluscs have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of key pro-inflammatory mediators.[3][13][14]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators and NF-κB

The anti-inflammatory effects of these compounds are often mediated through the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[13][14] A central mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][6][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Brominated indoles, such as 6-bromoindole and 6-bromoisatin, have been shown to prevent this translocation of NF-κB, thereby downregulating the inflammatory response.[3]

Quantitative Data: Anti-inflammatory Potency of Brominated Indole Derivatives

| Compound/Extract | Assay | IC50 Value | Reference |

| Dicathais orbita hypobranchial gland extract | NO inhibition | 30.8 µg/mL | [13] |

| TNF-α inhibition | 43.03 µg/mL | [13] | |

| PGE2 inhibition | 34.24 µg/mL | [13] | |

| Dicathais orbita egg extract | NO inhibition | 40 µg/mL | [13] |

| Isatin | NO inhibition | ~339.8 µM | [13] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol measures the inhibitory effect of brominated indole derivatives on NO production in LPS-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the amount of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the vehicle control and calculate the IC50 value.

Signaling Pathway Visualization

Caption: NF-κB signaling pathway and its inhibition by brominated indoles.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

Brominated indole derivatives have shown considerable promise as antimicrobial agents, with activity against both bacteria and fungi, including drug-resistant strains.

Antibacterial Activity

Several brominated indoles have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][15][16] The presence and position of the bromine atom on the indole ring are critical for this activity. For instance, certain brominated alboflavusins, cyclic hexapeptides containing a brominated tryptophan, exhibit significant anti-MRSA activity with MIC values in the low micromolar range.[17]

Antifungal Activity

The emergence of drug-resistant Candida species has necessitated the search for new antifungal agents.[7][12] Multi-halogenated indoles have been identified as potent inhibitors of various Candida species, including C. albicans and the multidrug-resistant C. auris.[7][12] Compounds like 4,6-dibromoindole and 5-bromo-4-chloroindole have shown strong antifungal and antibiofilm effects.[7][12] Their mechanism of action involves the inhibition of the yeast-to-hyphae transition, a critical virulence factor for C. albicans, and the induction of reactive oxygen species (ROS), leading to fungal cell death.[7][12]

Quantitative Data: Antimicrobial Potency of Brominated Indole Derivatives

| Compound | Pathogen | Activity | MIC Value | Reference |

| Brominated Alboflavusin 1 | MRSA strains | Antibacterial | 3.13 - 25 µM | [17] |

| Brominated Alboflavusin 2 | MRSA strains | Antibacterial | 3.13 - 25 µM | [17] |

| 4,6-dibromoindole | Candida albicans | Antifungal | 25 µg/mL | [7] |

| Non-albicans Candida spp. | Antifungal | 10 - 50 µg/mL | [7] | |

| 5-bromo-4-chloroindole | Candida albicans | Antifungal | 25 µg/mL | [7] |

| Non-albicans Candida spp. | Antifungal | 10 - 50 µg/mL | [7] | |

| Unnamed Brominated Indole | Various bacterial strains | Antibacterial | 2 - 8 µg/mL | [4] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: Grow the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: Prepare a stock solution of the brominated indole derivative in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for Candida) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow Visualization

Caption: Workflow for antimicrobial screening of brominated indoles.

Antiviral Activity: A Barrier Against Viral Infections

Indole-based compounds have been investigated for their antiviral properties, particularly against influenza viruses.[18][19][20][21][22]

Mechanism of Action: Targeting Viral Entry

Some indole derivatives, structurally related to the antiviral drug Arbidol, are thought to exert their effect by targeting the influenza virus hemagglutinin (HA) protein.[18][19] HA is a glycoprotein on the surface of the virus that is essential for viral entry into host cells. By binding to a conserved region in the HA stalk, these compounds can prevent the conformational changes required for the fusion of the viral and endosomal membranes, thereby blocking the release of the viral genome into the cytoplasm.[19]

Quantitative Data: Anti-influenza Activity of Indole Derivatives

| Compound | Virus Strain | Activity | IC50 Value | Reference |

| Compound 7a (indole-triazole derivative) | Influenza A virus | Antiviral | 1.34 ± 0.13 µM | [21] |

| Harmalol | Influenza A/H5N1 | Antiviral | 0.02 µg/mL | [20] |

| Harmane | Influenza A/H5N1 | Antiviral | 0.023 µg/mL | [20] |

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

-

Cell Seeding: Seed a confluent monolayer of host cells (e.g., MDCK cells) in 6-well plates.

-

Virus Infection: Infect the cells with a known amount of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the brominated indole derivative.

-

Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

-

Plaque Visualization: Fix the cells with a solution like 4% formaldehyde and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value.

Virus Life Cycle Visualization

Caption: Influenza virus life cycle and inhibition of entry.

Neuroprotective Activity: Defending Against Neurological Decline

Indole derivatives, including brominated forms, are being increasingly recognized for their neuroprotective potential, with implications for neurodegenerative diseases like Alzheimer's disease.[23][24][25][26][27][28]

Mechanism of Action: A Multi-pronged Approach

The neuroprotective effects of these compounds are multifaceted and include:

-

Antioxidant Activity: They can scavenge reactive oxygen species (ROS), which are implicated in the neuronal damage seen in many neurodegenerative disorders.[25][29] This is partly achieved through the activation of the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense against oxidative stress.[30][31]

-

Anti-amyloid Aggregation: Some indole derivatives have been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[23]

-

Cholinesterase Inhibition: Certain brominated bis-indole alkaloids can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[24] This action is a key therapeutic strategy in Alzheimer's disease.

-

Modulation of Neurotrophic Signaling: Compounds like indole-3-carbinol (I3C) and its derivatives can mimic the activity of brain-derived neurotrophic factor (BDNF) and activate the TrkB/PI3K/Akt signaling pathway, which is crucial for neuronal survival and plasticity.[30][31]

Experimental Protocol: Assessing Neuroprotection in an In Vitro Model of Oxidative Stress

This protocol uses the human neuroblastoma cell line SH-SY5Y to evaluate the protective effects of brominated indoles against oxidative stress-induced cell death.

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid for several days.

-

Compound Pre-treatment: Seed the differentiated cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of the brominated indole derivative for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), for a defined period (e.g., 24 hours). Include a control group with no stressor and a group with the stressor but no compound pre-treatment.

-

Cell Viability Assessment: Measure cell viability using the MTT assay, as described previously.

-

ROS Measurement: To confirm the antioxidant effect, intracellular ROS levels can be measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Data Analysis: Calculate the percentage of cell viability in the pre-treated groups relative to the group treated with the stressor alone. A significant increase in viability indicates a neuroprotective effect.

Signaling Pathway Visualization

Caption: Neuroprotective mechanism via the Nrf2-ARE pathway.

Conclusion

Brominated indole derivatives represent a structurally diverse and biologically potent class of natural and synthetic compounds. Their ability to modulate a wide array of biological targets, from protein kinases and transcription factors to microbial enzymes and viral proteins, underscores their significant potential in drug discovery. The compelling preclinical data across anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective applications warrant further investigation. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting in-depth preclinical and clinical studies to translate their therapeutic promise into novel treatments for a range of human diseases.

References

- Ahmad, T. B., Rudd, D., Smith, J., Kotiw, M., Mouatt, P., Seymour, L. M., Liu, L., & Benkendorff, K. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133. [Link]

- Anonymous. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. [Source provided in search results].

- Anonymous. (2025). 6-Bromoindirubin-3′-Oxime (6BIO) Suppresses the mTOR Pathway, Promotes Autophagy, and Exerts Anti-aging Effects in Rodent Liver. [Source provided in search results].